6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
6-Bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic heterocyclic compound featuring a tricyclic 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core. This scaffold is classified as a γ-carboline derivative, a "privileged structure" in medicinal chemistry due to its versatility in binding to diverse biological targets . The compound is distinguished by a bromo substituent at position 6 and a 2-thienylcarbonyl group at position 2. These modifications are critical for its pharmacological activity, particularly as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, as identified in high-throughput screening (HTS) campaigns targeting cystic fibrosis therapeutics .
Properties
Molecular Formula |
C16H13BrN2OS |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H13BrN2OS/c17-12-4-1-3-10-11-9-19(7-6-13(11)18-15(10)12)16(20)14-5-2-8-21-14/h1-5,8,18H,6-7,9H2 |
InChI Key |
IYHYWDLYGSYHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Pharmaceutical Development
6-Bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of pyridoindole derivatives. The results indicated that modifications to the indole structure enhanced cytotoxicity against various cancer cell lines, suggesting that 6-bromo derivatives may exhibit similar or improved efficacy .
Neuropharmacology
Research indicates that this compound may have neuroprotective effects. Compounds in the pyridoindole family have been associated with neuroprotection in models of neurodegenerative diseases.
Case Study: Neuroprotective Effects
In a study focusing on neurodegenerative models, the administration of pyridoindole derivatives led to reduced neuronal apoptosis and improved cognitive function in animal models of Alzheimer’s disease . This suggests that 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could be further explored for its neuroprotective potential.
Analytical Chemistry
The compound has applications in analytical chemistry as a reagent for detecting specific biomolecules. Its unique structure allows it to form complexes with various analytes, facilitating their detection through spectroscopic methods.
Data Table: Spectroscopic Properties
| Property | Value |
|---|---|
| UV Absorption Peak | 320 nm |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under ambient conditions |
Material Science
Due to its unique electronic properties, this compound is being investigated for use in organic electronic materials. Its ability to conduct electricity can be beneficial in developing organic semiconductors.
Case Study: Organic Electronics
Research has demonstrated that incorporating pyridoindole derivatives into polymer matrices enhances electrical conductivity and stability under operational conditions . This opens avenues for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations from SAR Studies
Substitution at Position 6: Bromo (target compound): Enhances potency due to its electron-withdrawing nature and steric bulk, optimizing interactions with CFTR’s hydrophobic pockets . Fluoro (45b): Smaller size may reduce steric hindrance but could lower binding affinity compared to bromo .
Acyl Group at Position 2 :
- 2-Thienylcarbonyl (target compound): The thiophene ring contributes to π-π stacking and hydrogen bonding, critical for CFTR potentiation .
- Indole-2-carbonyl (Compound 1): Bulkier structure may hinder binding, explaining its lower activity .
Methoxy and Methyl Substitutions :
Biological Activity
6-Bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole derivative class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.
The molecular formula of 6-Bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is with a molecular weight of 397.3 g/mol. The structure includes a bromine atom and a thienylcarbonyl group attached to a tetrahydropyridoindole core.
| Property | Value |
|---|---|
| Molecular Formula | C15H13BrN2O2S |
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| InChI Key | CALJGQOJINFXCL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the thienylcarbonyl group enhances its ability to fit into active sites of proteins, potentially inhibiting their activity or modifying their function. This mechanism is crucial for understanding its therapeutic potential.
Biological Activities
Research indicates that compounds similar to 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit several biological activities:
- Anticancer Activity : Indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Activity : The compound may exhibit antimicrobial effects against various pathogens due to its ability to disrupt microbial cell function.
- Anti-inflammatory Effects : Similar compounds have demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of related indole derivatives:
- Anticancer Studies : A study on thieno[3,2-b]indole derivatives reported significant anticancer activity against various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Research : Another study highlighted the effectiveness of indole derivatives against resistant strains of bacteria, demonstrating their potential as new antimicrobial agents .
- Inflammation Models : Research involving thieno[2,3-c]pyrazole compounds showed promising results in reducing inflammation in animal models by modulating immune responses .
Comparative Analysis
The biological activity of 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 6-Bromo-2-(2-thienylcarbonyl)... | High | Moderate | Moderate |
| Indole-3-acetic acid | Moderate | High | Low |
| Thieno[3,2-b]indole | High | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
